An In-Depth Technical Guide to 1-Phenyl-1H-benzo[d]oxazine-2,4-dione (N-Phenylisatoic Anhydride)
An In-Depth Technical Guide to 1-Phenyl-1H-benzo[d]oxazine-2,4-dione (N-Phenylisatoic Anhydride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, also known as N-Phenylisatoic Anhydride. This heterocyclic compound is a pivotal intermediate in medicinal chemistry, primarily recognized for its role as an electrophilic scaffold in the synthesis of targeted covalent inhibitors. This document delves into its physicochemical characteristics, synthesis, chemical reactivity, and its significant applications in drug discovery, with a particular focus on the development of kinase inhibitors.
Introduction: A Versatile Electrophilic Scaffold
1-Phenyl-1H-benzo[d]oxazine-2,4-dione (C₁₄H₉NO₃) is a specialized chemical building block of considerable interest in the fields of organic synthesis and medicinal chemistry.[1] Its core structure, a benzoxazine-2,4-dione fused with a phenyl group at the 1-position, imparts unique reactivity that has been harnessed for the development of potent and selective therapeutic agents. The primary utility of this molecule lies in its function as a masked electrophile, which can be unmasked under specific conditions to react with nucleophilic residues in biological targets.[1]
This property has made it a valuable precursor in the synthesis of irreversible kinase inhibitors.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Irreversible inhibitors that form a covalent bond with their target protein can offer advantages in terms of prolonged duration of action and increased potency. 1-Phenyl-1H-benzo[d]oxazine-2,4-dione serves as a key component in constructing molecules that can covalently bind to cysteine residues within the active site of kinases like Bruton's Tyrosine Kinase (BTK), a critical target in hematological cancers.[1]
Beyond its application in kinase inhibitor synthesis, the broader class of benzoxazine derivatives exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the pharmacological importance of this heterocyclic system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is essential for its effective use in synthesis and drug design.
General Characteristics
| Property | Value | Source |
| CAS Number | 20877-86-5 | [1][2] |
| Molecular Formula | C₁₄H₉NO₃ | [2] |
| Molecular Weight | 239.23 g/mol | [2] |
| IUPAC Name | 1-phenyl-1H-3,1-benzoxazine-2,4-dione | [1] |
| Synonyms | N-Phenylisatoic anhydride, 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-phenyl- | [3] |
Solubility
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. While a full experimental spectrum for the title compound is not available in the provided search results, data for the closely related isatoic anhydride and N-methylisatoic anhydride, along with general principles of spectroscopy, allow for a reasonable prediction of its spectral features.
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¹H NMR Spectroscopy: The proton NMR spectrum of the parent isatoic anhydride in DMSO-d₆ shows characteristic signals for the aromatic protons.[4] For 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, one would expect to see a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons of the two phenyl rings. The integration of these signals would correspond to 9H.
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¹³C NMR Spectroscopy: The carbon NMR spectrum of isatoic anhydride reveals distinct signals for the carbonyl carbons and the aromatic carbons.[4] For the phenyl-substituted derivative, additional signals for the six carbons of the N-phenyl ring would be present. The two carbonyl carbons (C2 and C4) are expected to appear in the downfield region of the spectrum, typically around δ 160-170 ppm.
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Infrared (IR) Spectroscopy: Acid anhydrides exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching modes. For cyclic anhydrides like 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, the lower-wavenumber C=O stretching peak is typically more intense. These bands are expected to appear in the region of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹, respectively. The IR spectrum of N-methylisatoic anhydride shows strong absorptions in this region, which is consistent with the anhydride functionality.
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Mass Spectrometry (MS): The mass spectrum of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione would be expected to show a molecular ion peak (M⁺) at m/z 239. Fragmentation patterns would likely involve the loss of CO₂ (m/z 195) and subsequent fragmentation of the resulting carbene or rearranged species.
Synthesis and Characterization
The synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione can be achieved through a variety of methods, with the most common being the cyclization of N-phenylanthranilic acid.
General Synthetic Workflow
A robust and efficient two-step synthesis starting from readily available 2-aminobenzoic acids has been reported for the preparation of 1H-benzo[d][1][4]oxazine-2,4-diones.[4] This methodology can be adapted for the synthesis of the N-phenyl derivative.
Caption: General two-step synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Detailed Experimental Protocol
Step 1: Synthesis of N-Phenylanthranilic Acid
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To a solution of 2-aminobenzoic acid in a suitable solvent (e.g., nitrobenzene or a high-boiling point ether), add aniline and a catalytic amount of a copper salt (e.g., copper(I) oxide or copper powder).
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Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and add a dilute acid solution to precipitate the product.
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Filter the crude N-phenylanthranilic acid, wash with water, and recrystallize from a suitable solvent such as ethanol.
Step 2: Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
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Suspend N-phenylanthranilic acid in an inert solvent (e.g., toluene or dichloromethane).
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While stirring and cooling in an ice bath, add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent dropwise.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or the cessation of HCl gas evolution).
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Remove the solvent under reduced pressure to obtain the crude product.
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Recrystallize the crude 1-Phenyl-1H-benzo[d]oxazine-2,4-dione from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the purified product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by determining its melting point. The obtained data should be consistent with the expected values for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Chemical Reactivity and Basic Properties
The chemical reactivity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is dominated by the electrophilic nature of its two carbonyl groups.
Reactivity as an Electrophile
The anhydride moiety contains two highly electrophilic carbonyl carbons. This makes the molecule susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its application in forming covalent bonds with biological nucleophiles.
Caption: General reaction of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione with a nucleophile.
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Reaction with Amines: Primary and secondary amines readily react with 1-Phenyl-1H-benzo[d]oxazine-2,4-dione to form the corresponding 2-(aminocarbonyl)-N-phenylbenzamides.[5] This reaction is typically fast and proceeds under mild conditions.
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Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles, leading to the formation of the corresponding esters and thioesters of N-phenylanthranilic acid. These reactions may require a catalyst or elevated temperatures to proceed efficiently.
The phenyl group at the 1-position can influence the reactivity of the anhydride through electronic and steric effects. Electronically, the phenyl group is weakly electron-withdrawing, which may slightly enhance the electrophilicity of the carbonyl carbons. Sterically, the bulk of the phenyl group could potentially hinder the approach of very large nucleophiles.
Basic and Acidic Properties
The term "basic properties" in the context of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is more nuanced than simple Brønsted-Lowry basicity.
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Basicity: The nitrogen atom in the oxazine ring is part of an amide-like system, and its lone pair of electrons is delocalized into the adjacent carbonyl groups. This delocalization significantly reduces the basicity of the nitrogen atom, making it a very weak base. Protonation is unlikely to occur under typical physiological or synthetic conditions.
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Acidity: The molecule does not possess any readily ionizable protons and is therefore not considered acidic.
In essence, the dominant chemical characteristic of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is its electrophilicity, not its basicity.
Applications in Drug Discovery
The primary and most significant application of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is in the design and synthesis of targeted covalent inhibitors, particularly for kinases.
Covalent Kinase Inhibitors
The strategy involves incorporating the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione moiety into a larger molecule that has affinity for the active site of a specific kinase. Once the inhibitor is bound, a nucleophilic cysteine residue in the kinase active site attacks one of the carbonyl carbons of the oxazine-dione ring. This leads to the opening of the ring and the formation of a stable covalent bond between the inhibitor and the kinase, thereby irreversibly inactivating the enzyme.
Caption: Mechanism of irreversible kinase inhibition.
This approach has been successfully employed in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling.[1] The clinical success of BTK inhibitors has validated the utility of covalent inhibition as a therapeutic strategy.
Conclusion
1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined electrophilic reactivity makes it an ideal scaffold for the construction of targeted covalent inhibitors. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its effective application in the design and development of novel therapeutics. As the field of targeted covalent inhibition continues to expand, the importance of key intermediates like 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is set to grow, offering new opportunities for the treatment of a wide range of diseases.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-PHENYL-1H-BENZO[D][1,3]OXAZINE-2,4-DIONE, CasNo.20877-86-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. 20877-86-5|1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
